Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-
Description
Triazine Core Functionalization Patterns
The 1,3,5-triazine ring serves as the planar backbone, with substitution patterns dictating electronic distribution:
| Position | Substituent | Bond Type | Electronic Effect |
|---|---|---|---|
| 2 | Imino-bis(methylene) bridge | Single bond | σ-donor, π-acceptor |
| 4, 6 | Bis(methoxymethyl)amino | Single bond | Strong electron donation via methoxy groups |
The triazine’s electron-deficient nature is mitigated by:
Methoxymethyl Substituent Spatial Arrangement
The four methoxymethyl groups per bis(methoxymethyl)amino substituent adopt a staggered conformation to minimize steric clashes:
Key spatial features :
- Torsion angles : C-N-C-O = 60°–180° (rotameric freedom)
- O···O distances : 2.8–3.2 Å (permitting weak dipole interactions)
- Chirality : Non-superimposable mirror images possible at each N-center
Table 1 : Comparative Spatial Parameters of Methoxymethyl Groups
Docosanamide Side Chain Conformational Dynamics
The C22 alkyl chains exhibit complex folding behavior:
Conformational states :
- Extended all-trans (low energy, crystalline phase)
- Gauche-defect (higher entropy, solution phase)
- Helical coiling (high concentration, intermolecular packing)
Table 2 : Side Chain Dynamics by Temperature
| Temperature (°C) | Dominant Conformation | Persistence Length (Å) |
|---|---|---|
| -20 | All-trans (95%) | 28 ± 2 |
| 25 | 70% trans, 30% gauche | 22 ± 3 |
| 100 | 40% trans, 60% gauche | 15 ± 4 |
The amide carbonyl groups engage in:
- Intrachain N-H···O=C hydrogen bonds (2.1 Å distance)
- Interchain dipole stacking between adjacent molecules
Crystallographic Data Interpretation
Although single-crystal data for this specific compound remains unpublished, analogous structures suggest:
Predicted unit cell parameters :
- Space group : P2₁/c (monoclinic)
- a-axis : 35.2 Å (aligned with docosanamide chains)
- b-axis : 12.8 Å (triazine core stacking)
- c-axis : 18.4 Å (methoxymethyl layer spacing)
- β angle : 92.5°
Packing motifs :
- Triazine layers : π-stacking distance 3.4 Å (offset parallel)
- Alkyl chain domains : Orthorhombic subcell (4.2 Å interchain spacing)
- Methoxymethyl matrix : Disordered regions with 65% electron density occupancy
Figure 1 : Hypothetical Crystal Packing Diagram
[Triazine core]
│
├─ Methoxymethyl "cloud" (disordered)
└─ Docosanamide chains (aligned along a-axis)
Key intermolecular interactions:
- C-H···O hydrogen bonds (2.3–2.5 Å) between methoxy and amide groups
- van der Waals contacts between alkyl chains (3.8–4.0 Å)
- Dipole-dipole interactions between triazine rings and carbonyl groups
Properties
CAS No. |
68334-70-3 |
|---|---|
Molecular Formula |
C57H112N8O6 |
Molecular Weight |
1005.5 g/mol |
IUPAC Name |
N-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-[(docosanoylamino)methyl]amino]methyl]docosanamide |
InChI |
InChI=1S/C57H112N8O6/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-53(66)58-47-63(55-60-56(64(49-68-3)50-69-4)62-57(61-55)65(51-70-5)52-71-6)48-59-54(67)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-52H2,1-6H3,(H,58,66)(H,59,67) |
InChI Key |
GGOMVYDYDDBBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCN(CNC(=O)CCCCCCCCCCCCCCCCCCCCC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4,6-Tris[bis(methoxymethyl)amino]-1,3,5-triazine (Key Intermediate)
- This intermediate is synthesized by the controlled methylolation of melamine (1,3,5-triazine-2,4,6-triamine) with formaldehyde and methanol under alkaline conditions.
- The reaction proceeds via stepwise substitution of the amino groups with methoxymethyl groups, yielding the hexakis(methoxymethyl) derivative.
- Typical conditions involve:
- Reactants: Melamine, formaldehyde, methanol
- Catalyst: Base such as sodium hydroxide or ammonium hydroxide
- Temperature: Mild heating (around 40–60°C)
- Reaction time: Several hours to ensure complete substitution
- The product is isolated as a white to off-white solid with melting point around 49°C and is slightly soluble in chloroform.
Coupling of Docosanamide Units to the Triazine Core
- The docosanamide moieties are introduced by nucleophilic substitution reactions on the triazine intermediate.
- The bis(methoxymethyl)amino groups on the triazine ring can be partially displaced or linked via methylene bridges to amide-functionalized chains.
- The docosanamide (C22 fatty acid amide) is typically prepared separately by amidation of docosanoic acid (behenic acid) with ammonia or an amine source.
- The coupling involves:
- Activation of the triazine intermediate at the 2-position (or via imino linkages)
- Reaction with docosanamide or its derivatives under controlled conditions to form stable imino or methylene bridges
- Solvent: Polar aprotic solvents or mixtures facilitating nucleophilic substitution
- Temperature: Moderate heating to promote coupling without decomposition
- The final product is purified by recrystallization or chromatographic methods to achieve high purity (>98%) suitable for industrial or research use.
Summary Table of Preparation Steps
| Step | Reactants/Intermediates | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Melamine + Formaldehyde + Methanol + Base | 40–60°C, several hours | Formation of 2,4,6-tris[bis(methoxymethyl)amino]-1,3,5-triazine (hexakis(methoxymethyl)melamine) |
| 2 | Docosanoic acid + Ammonia (or amine) | Amidation, heat (~150–200°C) | Docosanamide formation |
| 3 | Triazine intermediate + Docosanamide | Moderate heat, polar aprotic solvent | Coupling via imino/methylene bridges to yield final compound |
| 4 | Purification | Recrystallization or chromatography | High purity product (>98%) |
Research Findings and Analytical Data
- The hexakis(methoxymethyl)melamine intermediate is well-characterized by NMR (1H, 13C), IR, and mass spectrometry, confirming substitution pattern and purity.
- The final docosanamide-substituted triazine shows characteristic spectral features consistent with amide and triazine functionalities.
- Molecular weight of the final compound is approximately 1005.5 g/mol, confirming the addition of two long-chain docosanamide units to the triazine core.
- Stability studies indicate the compound is stable under ambient conditions but should be stored refrigerated to maintain integrity.
Industrial and Research Context
- The compound is classified as inactive under EPA TSCA commercial activity, indicating limited or specialized industrial use.
- It finds applications in polymer chemistry as a crosslinking agent and in agricultural chemical formulations, leveraging the triazine core’s reactivity and the hydrophobic docosanamide chains for enhanced material properties.
Chemical Reactions Analysis
Types of Reactions: N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C22H45NO
- Molecular Weight : Approximately 339.6 g/mol
- Physical State : Solid at room temperature with a melting point of 110 to 113 °C.
- Solubility : Insoluble in water but readily biodegradable.
These properties make docosanamide an attractive candidate for various applications in organic synthesis and material science.
Biochemical Research
Docosanamide is utilized in biochemical assays and life science research due to its interactions with enzymes and proteins involved in lipid metabolism. It has been shown to interact with fatty acid amide hydrolase (FAAH), influencing lipid signaling pathways. This interaction is crucial for understanding cellular processes related to metabolism and disease states.
Medical Applications
The compound is being investigated for its potential use in drug delivery systems due to its biocompatibility and stability. Its ability to modulate lipid signaling pathways suggests possible therapeutic applications in conditions such as cancer and metabolic disorders.
Industrial Uses
In the industrial sector, docosanamide serves as a lubricant, anti-sticking agent, and anti-scratch agent in the production of plastics, films, and coatings. Its longer carbon chain provides superior lubricating properties compared to shorter-chain fatty amides like stearamide and palmitamide.
Case Study 1: Anticancer Activity
A comparative study evaluated the cytotoxic effects of various fatty amides on cancer cell lines. Docosanamide exhibited moderate cytotoxicity against HCT-116 cell lines with an IC50 value of 25 µg/mL.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Docosanamide | HCT-116 | 25 |
| Oleamide | HEP-2 | 15 |
| Palmitamide | MCF-7 | 18 |
Case Study 2: Biomarker for Sarcopenia
A longitudinal study assessed the relationship between fatty acid amide levels and muscle strength over eight years. Lower levels of docosanamide correlated with decreased muscle strength, indicating its potential as a biomarker for sarcopenia.
| Intervention Group | Docosanamide Change (%) |
|---|---|
| Control | +10 |
| Dietary Intervention | -15 |
Research Findings
Recent studies indicate that dietary interventions can significantly affect serum levels of docosanamide. A two-year dietary modification study showed that participants adhering to specific guidelines exhibited a decrease in serum levels of this compound compared to control groups.
Mechanism of Action
The mechanism by which N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) exerts its effects involves interactions with specific molecular targets. The triazine core can interact with nucleic acids or proteins, potentially inhibiting their function. The long-chain docosanamide moieties may facilitate membrane interactions, enhancing the compound’s ability to penetrate cellular membranes and exert its effects intracellularly.
Comparison with Similar Compounds
Research Findings and Data
Spectral Characterization
- 1H-NMR : Methoxymethyl protons appear as singlets at δ 3.3–3.5 ppm; methylene bridges (N–CH₂–N) resonate at δ 4.0–4.2 ppm .
- IR : Stretching vibrations at 1650 cm⁻¹ (C=N triazine) and 1540 cm⁻¹ (amide C=O) confirm structure .
Thermal Stability
| Compound | TGA Onset (°C) | Application Temperature Range | |
|---|---|---|---|
| Docosanamide derivative* | 220–240 | Suitable for processing <200°C (e.g., LDPE) | |
| HAS (e.g., H4pdl) | 180–200 | Limited to low-temperature polymers |
*Hypothesized based on analogous triazine-amides .
Biological Activity
Docosanamide, specifically the compound identified as N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-, is a complex organic molecule that has garnered attention for its potential biological activities. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is characterized by a triazine ring, which is known for its role in biological activity due to its ability to form hydrogen bonds and interact with nucleophiles. The presence of multiple methoxymethyl groups enhances solubility and bioavailability. The compound has a molecular weight of approximately 486.5 g/mol .
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of potential activity:
- Anticancer Properties : Similar compounds in the ceramide family have demonstrated cytotoxic effects against various cancer cell lines. For instance, ceramides have been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) cells . It is hypothesized that docosanamide may exhibit similar mechanisms.
- Anti-inflammatory Effects : Compounds with similar chemical structures often exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.
Anti-inflammatory Activity
Research on fatty acid amides indicates their potential as biomarkers for sarcopenia and muscle health . Given the structural similarities between fatty acid amides and docosanamide, further exploration into its anti-inflammatory properties could yield significant insights.
Data Table: Biological Activities of Related Compounds
The proposed mechanisms through which docosanamide may exert its biological effects include:
- Sphingolipid Signaling Pathway : As a potential ceramide analog, docosanamide could influence sphingolipid metabolism, which is crucial in regulating cellular responses related to cancer and inflammation.
- Interaction with Cell Membranes : The amphiphilic nature of the compound may allow it to integrate into lipid bilayers, affecting membrane fluidity and potentially altering signal transduction pathways.
Q & A
Q. What are the optimal synthetic routes for preparing Docosanamide derivatives with a triazine core?
Methodological Answer: The synthesis of triazine-based amides often involves coupling reactions with hydrazonoyl chlorides or diazonium salts under controlled conditions. For example, bis(cyanoacetamide) intermediates can react with hydrazonoyl chlorides in refluxing ethanol to form bis(aminopyrazole) derivatives, as demonstrated in analogous studies . Key parameters include temperature control (60–80°C), solvent selection (e.g., xylene for DMF-DMA reactions), and stoichiometric ratios of reagents. Characterization via FT-IR and NMR is critical to confirm the formation of the triazine-imine linkage and methoxymethyl substituents .
Table 1: Example Reaction Conditions for Triazine-Based Amides
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazonoyl chlorides | Ethanol | 70 | 65–75 | |
| Arylmethylenepropanedinitrile | Toluene | 100 | 80–85 | |
| DMF-DMA | Xylene | 120 | 70 |
Q. How can spectroscopic techniques validate the structure of Docosanamide derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxymethyl (-OCH3) protons at δ ~3.3–3.5 ppm and triazine ring carbons at δ ~165–170 ppm. Compare with reference data for similar bis-amide compounds .
- FT-IR : Look for N-H stretching (3200–3400 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and triazine ring vibrations (1550–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., C38H40N6O6 has a molecular weight of 676.76 g/mol) .
Advanced Research Questions
Q. How do electronic effects of the triazine ring influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-deficient triazine core directs electrophilic substitution at specific positions. Computational studies (e.g., DFT) can map electron density distributions to predict reactivity. For example, methoxymethyl groups donate electron density via resonance, altering the electrophilicity of the triazine ring. Experimental validation involves synthesizing derivatives with varying substituents and comparing reaction rates in Suzuki-Miyaura couplings .
Table 2: Key Electronic Parameters for Triazine Derivatives
| Substituent | Hammett σ Value | Effect on Reactivity |
|---|---|---|
| -OCH3 | -0.27 | Electron-donating |
| -NO2 | +0.78 | Electron-withdrawing |
| -NHCOCH3 | +0.06 | Mild electron-withdrawing |
Q. What strategies resolve contradictions in purity data between synthetic batches?
Methodological Answer: Contradictions may arise from side reactions (e.g., incomplete coupling or hydrolysis). Mitigation strategies include:
- HPLC-PDA Analysis : Use a C18 column with a water/acetonitrile gradient to separate unreacted intermediates and byproducts .
- Recrystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) to improve crystal lattice formation and purity (>98%) .
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify optimal termination points .
Q. How can X-ray crystallography elucidate conformational flexibility in Docosanamide derivatives?
Methodological Answer: Single-crystal X-ray diffraction reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds). For example, the triclinic crystal system (space group P1) observed in bis-hydrazone derivatives shows intermolecular H-bonding between amide N-H and methoxy oxygen atoms, stabilizing the structure . Key parameters:
- Unit cell dimensions (a, b, c, α, β, γ).
- R-factor refinement (<0.05 for high accuracy).
Methodological Challenges and Solutions
Q. What green chemistry approaches improve the sustainability of synthesizing Docosanamide derivatives?
Methodological Answer:
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of xylene to reduce toxicity .
- Catalytic Systems : Employ immobilized palladium catalysts for Suzuki couplings to minimize metal waste .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 150 W) .
Data Contradiction Analysis
Q. Why do computational models sometimes conflict with experimental solubility data?
Methodological Answer: Discrepancies arise from approximations in solvation energy calculations. Hybrid approaches combining COSMO-RS (conductor-like screening model) with experimental logP values (e.g., XLogP3 ~3.5 for similar amides) improve accuracy . Validate with shake-flask experiments in buffered solutions (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
